molecular formula C11H11N3OS B1439788 2-(2-Amino-4-phenyl-1,3-thiazol-5-yl)acetamide CAS No. 1228552-30-4

2-(2-Amino-4-phenyl-1,3-thiazol-5-yl)acetamide

Cat. No.: B1439788
CAS No.: 1228552-30-4
M. Wt: 233.29 g/mol
InChI Key: YIJFNTJQSUORDD-UHFFFAOYSA-N
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Description

2-(2-Amino-4-phenyl-1,3-thiazol-5-yl)acetamide is a heterocyclic compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is known for its diverse biological activities and is used in various fields of scientific research .

Biochemical Analysis

Biochemical Properties

2-(2-Amino-4-phenyl-1,3-thiazol-5-yl)acetamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, thiazole derivatives, including this compound, have been shown to exhibit antimicrobial, antifungal, and anti-inflammatory properties . These interactions often involve the inhibition of enzyme activity, which can disrupt the metabolic processes of microorganisms, leading to their death or reduced virulence.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, thiazole derivatives have been reported to affect the synthesis of neurotransmitters, such as acetylcholine, which is crucial for the normal functioning of the nervous system . Additionally, these compounds can modulate the activity of various signaling pathways, leading to changes in cell proliferation, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the binding to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of these molecules, leading to changes in their activity. For instance, thiazole derivatives have been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication . This inhibition can lead to the accumulation of DNA damage and ultimately cell death.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are influenced by its stability and degradation over time. Studies have shown that thiazole derivatives can remain stable under various conditions, but their activity may decrease over time due to degradation . Long-term exposure to these compounds can lead to changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can exhibit beneficial effects, such as antimicrobial and anti-inflammatory activities. At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, thiazole derivatives have been shown to affect the metabolism of carbohydrates and lipids, leading to changes in energy production and storage . These interactions can have significant implications for the treatment of metabolic disorders.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its accumulation in specific tissues . The distribution of this compound can influence its therapeutic efficacy and potential side effects.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . The localization of this compound can affect its interactions with biomolecules and its overall biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Amino-4-phenyl-1,3-thiazol-5-yl)acetamide typically involves the reaction of 2-aminothiazole with phenylacetic acid derivatives under specific conditions. One common method includes the use of ethyl alcohol as a solvent and heating the mixture to facilitate the reaction . Another approach involves the use of thiourea and iodine in ethyl alcohol to produce the desired compound .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(2-Amino-4-phenyl-1,3-thiazol-5-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiazole derivatives .

Scientific Research Applications

2-(2-Amino-4-phenyl-1,3-thiazol-5-yl)acetamide has numerous applications in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

2-(2-amino-4-phenyl-1,3-thiazol-5-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3OS/c12-9(15)6-8-10(14-11(13)16-8)7-4-2-1-3-5-7/h1-5H,6H2,(H2,12,15)(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIJFNTJQSUORDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(SC(=N2)N)CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801289211
Record name 2-Amino-4-phenyl-5-thiazoleacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801289211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1228552-30-4
Record name 2-Amino-4-phenyl-5-thiazoleacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1228552-30-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-4-phenyl-5-thiazoleacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801289211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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